2-ethoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide
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Overview
Description
2-ethoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide is a compound that belongs to the class of imidazopyridines Imidazopyridines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide typically involves the reaction of α-bromoketones with 2-aminopyridines. The reaction conditions can vary, but a common method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents to promote C–C bond cleavage . This method is advantageous due to its mild and metal-free conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity would be essential. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as TBHP.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxy group.
Common Reagents and Conditions
Oxidation: TBHP in toluene.
Reduction: NaBH4 in methanol.
Substitution: Various nucleophiles in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imidazopyridine derivatives, while reduction could lead to the formation of amine derivatives.
Scientific Research Applications
2-ethoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Medicine: Explored for its therapeutic potential in treating diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-ethoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide involves its interaction with specific molecular targets. The imidazopyridine moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar pyridine moiety and have comparable biological activities.
3-bromoimidazo[1,2-a]pyridines: These compounds also contain the imidazopyridine structure and are used in similar applications.
Uniqueness
2-ethoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity
Properties
IUPAC Name |
2-ethoxy-N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-2-22-12-17(21)19-14-8-4-3-7-13(14)15-11-20-10-6-5-9-16(20)18-15/h3-11H,2,12H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGTHEJATOKEBQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1=CC=CC=C1C2=CN3C=CC=CC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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